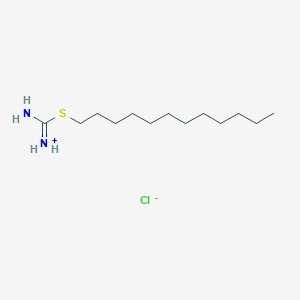

S-Dodecyl thiouronium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

86341-83-5 |

|---|---|

Molecular Formula |

C13H29ClN2S |

Molecular Weight |

280.9 g/mol |

IUPAC Name |

[amino(dodecylsulfanyl)methylidene]azanium;chloride |

InChI |

InChI=1S/C13H28N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H |

InChI Key |

FPVQTRAZCRXBRH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCSC(=[NH2+])N.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCSC(=[NH2+])N.[Cl-] |

Synonyms |

S-dodecyl thiouronium S-dodecyl thiouronium chloride |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of S Dodecyl Thiouronium

Direct Synthesis of S-Dodecyl Thiouronium Salts

The most common method for preparing S-dodecyl thiouronium salts is through the direct S-alkylation of thiourea (B124793) with a suitable dodecyl precursor. This approach is valued for its efficiency and the relative availability of the starting materials.

The synthesis of S-alkylisothiouronium salts is frequently achieved by reacting an alkyl halide with thiourea. researchgate.net In the case of S-dodecyl thiouronium, a dodecyl halide, such as 1-bromododecane (B92323) or 1-chlorododecane, is reacted with thiourea. The sulfur atom in thiourea acts as a nucleophile, attacking the electrophilic carbon of the dodecyl halide and displacing the halide ion. pearson.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming the stable S-dodecylisothiouronium salt intermediate. rsc.orgucalgary.ca

The general reaction scheme is as follows:

Where X represents a halogen (e.g., Cl, Br, I).

This method is versatile and can be used to prepare a wide range of S-alkylisothiouronium salts by varying the alkyl halide. researchgate.netarkat-usa.org The resulting salts are often crystalline solids that can be isolated and purified. researchgate.net Shorter-chain primary alkyl halides tend to be more reactive than those with longer chains due to reduced steric hindrance, which is a key factor in SN2 reactions. rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of S-dodecyl thiouronium salts. Key parameters that are often adjusted include the solvent, temperature, reaction time, and the nature of the reactants.

Microwave-assisted synthesis has been shown to be an effective method for accelerating the formation of S-alkylisothiouronium salts. rsc.org For instance, reacting alkyl halides with thiourea in water at 90°C under microwave irradiation can significantly shorten reaction times. rsc.org Traditional reflux conditions in solvents like alcohols (e.g., methanol, ethanol) are also commonly employed. researchgate.netrsc.org The choice of solvent can influence reaction rates and the ease of product isolation. Water is an attractive solvent from a green chemistry perspective. rsc.orgrsc.org

The table below summarizes various conditions reported for the synthesis of S-alkylisothiouronium salts, which can be adapted for S-dodecyl thiouronium.

| Parameter | Condition | Outcome/Observation | Source |

| Solvent | Alcohols (e.g., Methanol) | Commonly used under reflux conditions. | researchgate.netrsc.org |

| Water | Enables time-saving processes, environmentally friendly. | rsc.org | |

| 2-MeTHF | Used in multi-stage, one-pot syntheses. | rsc.org | |

| Temperature | 65 °C | Effective for methylation with iodomethane (B122720) in methanol. | researchgate.net |

| 90 °C | Optimal for microwave-assisted synthesis in water. | rsc.org | |

| Reflux | Standard condition for reactions in alcoholic solvents. | rsc.org | |

| Catalyst/Additive | K₃PO₄ | Used as a base in microwave-assisted synthesis. | rsc.org |

| DIPEA | Employed as a base in condensation reactions. | rsc.org | |

| Method | Conventional Heating | Standard procedure involving reflux. | researchgate.netrsc.org |

| Microwave Irradiation | Accelerates reaction, enabling a time-saving process. | rsc.org |

Transitioning the synthesis of S-dodecyl thiouronium from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Key considerations include reaction kinetics, heat and mass transfer, and process control.

For exothermic S-alkylation reactions, effective heat management is critical to prevent runaway reactions. Continuous flow reactors offer advantages over traditional batch reactors in this regard, providing superior heat and mass transfer, which leads to better process control and safety. purdue.edu The choice of solvent becomes more critical at scale, with factors like cost, environmental impact, and ease of recovery playing a significant role. While laboratory syntheses might use various alcohols, large-scale production may favor more sustainable and cost-effective options like water, if the reaction kinetics are favorable. Product isolation and purification methods also need to be scalable, moving from laboratory techniques like simple filtration to industrial methods such as crystallization or centrifugation.

Parallel and High-Throughput Synthesis Approaches for Analogues

To explore the chemical space around S-dodecyl thiouronium and discover analogues with desired properties, parallel and high-throughput synthesis techniques are employed. nih.govspirochem.com These methods allow for the rapid generation of large libraries of related compounds by running multiple reactions simultaneously. bioduro.com

High-throughput experimentation (HTE) utilizes multi-well plates to conduct numerous reactions in parallel on a small scale. youtube.com This approach is invaluable for screening different alkyl halides, reaction conditions, or catalysts to quickly identify optimal synthetic routes for a range of S-alkylisothiouronium analogues. spirochem.com Automation and robotics are central to HTE, handling the dispensing of reagents, controlling reaction conditions, and performing analysis, which significantly accelerates the discovery process. youtube.comresearchgate.net Parallel synthesis platforms can be used for lead generation and optimization in drug discovery by creating diverse sets of molecules for biological screening. bioduro.com

Green Chemistry Principles and Sustainable Routes in Thiouronium Synthesis

Applying green chemistry principles to the synthesis of thiouronium salts aims to reduce the environmental impact of the chemical process. nih.gov Key strategies include the use of environmentally benign solvents, development of one-pot syntheses, and maximizing atom economy. nih.govnih.gov

Water is an ideal green solvent for the synthesis of S-alkylisothiouronium salts as it is non-toxic, non-flammable, and readily available. rsc.org The use of aqueous micellar solutions, for example with Triton X-100, can also facilitate these reactions in water. rsc.orgresearchgate.net One-pot procedures, where the S-alkylisothiouronium salt is generated and used in a subsequent step without isolation, are highly desirable as they reduce waste and resource consumption. arkat-usa.orgrsc.org These approaches align with the principles of minimizing derivatization and increasing process efficiency. nih.gov The development of sustainable routes may also involve using renewable feedstocks or biocatalytic methods where applicable, further reducing the reliance on traditional, often hazardous, chemical processes. rsc.orgresearchgate.netrsc.org

In Situ Generation of S-Alkylisothiouronium Salts

The in situ generation of S-alkylisothiouronium salts is a powerful strategy in organic synthesis that avoids the isolation of the intermediate salt. rsc.org In this approach, the salt is formed from an alkyl halide and thiourea and is immediately consumed in a subsequent reaction within the same reaction vessel. researchgate.net This method is particularly advantageous as it provides an odorless alternative to using thiols, which are known for their potent and unpleasant smells. arkat-usa.orgrsc.org

S-alkylisothiouronium salts can serve as thiol equivalents in various reactions. researchgate.net For example, they are used in one-pot syntheses of thioethers and thioesters. rsc.orgresearchgate.net The in situ generation is typically performed under conditions that facilitate the subsequent reaction, such as in the presence of a base for reactions requiring a thiolate nucleophile. arkat-usa.org This methodology has been successfully applied in aqueous media, further enhancing its appeal from a green chemistry perspective. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization Pathways of S Dodecyl Thiouronium

Transformation into Guanidinium (B1211019) Compounds

The conversion of S-dodecyl thiouronium salts into guanidinium derivatives is a cornerstone of their synthetic utility. This transformation provides a reliable method for constructing the guanidinium functional group, a key pharmacophore in numerous biologically active molecules.

Reaction Mechanisms and Pathways

The synthesis of guanidines from S-dodecyl thiouronium salts proceeds via a nucleophilic substitution reaction. The process is initiated by the attack of a primary or secondary amine on the central carbon of the S-dodecyl thiouronium cation. This carbon is rendered highly electrophilic by the adjacent protonated nitrogen atoms and the sulfur atom.

The reaction mechanism involves the following key steps:

Nucleophilic Attack: An amine nucleophile attacks the electrophilic carbon of the isothiourea.

Tetrahedral Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.

Leaving Group Departure: The dodecanethiol group, a stable leaving group, is eliminated. The departure of the thiol is often facilitated by its protonation, making it a neutral leaving group (dodecanethiol).

Deprotonation: The resulting guanidinium ion is deprotonated to yield the neutral guanidine (B92328) product or remains as a guanidinium salt, depending on the reaction conditions and the pKa of the involved species.

This pathway is highly efficient and serves as a common strategy for guanylation, effectively transferring the core guanidine structure from the thiourea (B124793) precursor to a wide range of amine substrates. enamine.net

Structural Diversity of Resulting Guanidine Derivatives

The reaction of S-dodecyl thiouronium with various amines allows for the synthesis of a vast array of substituted guanidines. The structural diversity is primarily dictated by the structure of the attacking amine, which can range from simple alkylamines to complex, multifunctional molecules. This flexibility is crucial for applications in medicinal chemistry and materials science. researchgate.net

By selecting different primary and secondary amines, a diverse library of N-substituted guanidines can be generated. For example, reacting S-dodecyl thiouronium with aromatic amines yields N-aryl guanidines, while reaction with amino acids or their derivatives can produce guanidinylated peptides. rsc.org The reaction can be performed with primary, secondary, acyclic, and cyclic amines, leading to mono-, di-, tri-, or even tetra-substituted guanidines, including the formation of cyclic guanidine structures. researchgate.net

| Amine Nucleophile | Resulting Guanidine Derivative Structure | Class of Guanidine |

| Ammonia (NH₃) | R-NH-C(=NH)NH₂ | Monosubstituted |

| Primary Amine (R'-NH₂) | R-NH-C(=NH)NH-R' | Disubstituted (unsymmetrical) |

| Secondary Amine (R'₂NH) | R-NH-C(=NH)N(R')₂ | Trisubstituted |

| Diamine (H₂N-X-NH₂) | Guanidino-X-Guanidine or Cyclic Guanidine | Bridged or Cyclic |

Hydrolysis Pathways to Thiol Compounds

Under specific conditions, typically in the presence of a base, S-dodecyl thiouronium salts undergo hydrolysis to liberate dodecanethiol (dodecyl mercaptan). This pathway positions S-dodecyl thiouronium as a stable, crystalline, and odorless precursor to an otherwise volatile and malodorous thiol. researchgate.netias.ac.in

Controlled Thiol Release Strategies

The release of dodecanethiol from its S-dodecyl thiouronium salt is most commonly achieved through alkaline hydrolysis. youtube.com The mechanism involves the attack of a hydroxide (B78521) ion on the electrophilic carbon of the isothiourea. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating the dodecanethiolate anion. Protonation of the anion during workup yields the final dodecanethiol product. Urea is formed as a byproduct of this hydrolysis.

The rate and extent of this release can be controlled by modulating the pH and temperature of the reaction medium. Stronger bases and higher temperatures accelerate the hydrolysis. This controlled release is advantageous as it allows for the in situ generation of the reactive thiol, minimizing its exposure and the handling of the foul-smelling compound. researchgate.netorganic-chemistry.org

Applications of Generated Thiols in Downstream Syntheses

The dodecanethiol generated in situ from the hydrolysis of S-dodecyl thiouronium can be immediately utilized in subsequent chemical transformations. This one-pot approach is highly efficient and avoids the isolation of the thiol. A primary application is in the synthesis of thioethers (sulfides). The generated dodecanethiolate anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or epoxides, to form carbon-sulfur bonds. researchgate.netorganic-chemistry.org

For example, when the hydrolysis is performed in the presence of an alkyl halide (R-X), the liberated dodecanethiolate (C₁₂H₂₅S⁻) will readily participate in an Sₙ2 reaction to yield the corresponding dodecyl sulfide (B99878) (C₁₂H₂₅S-R).

Thiol-Equivalent Reactivity in Organic Synthesis

The ability of S-dodecyl thiouronium to serve as a stable source of dodecanethiol makes it a valuable "thiol equivalent" in organic synthesis. researchgate.net This is particularly useful in reactions where the direct use of dodecanethiol is problematic due to its volatility, odor, and propensity for oxidation.

A prominent example of this reactivity is the thia-Michael addition (or conjugate addition). organic-chemistry.orgresearchgate.net In this reaction, S-dodecyl thiouronium is treated with a base in the presence of an α,β-unsaturated carbonyl compound (a Michael acceptor). The base facilitates the in situ hydrolysis of the thiouronium salt to generate the nucleophilic dodecanethiolate anion. This anion then immediately adds to the β-carbon of the Michael acceptor in a 1,4-conjugate addition fashion. libretexts.orgwikipedia.org This method provides a green, efficient, and operationally simple route to β-sulfido carbonyl compounds, esters, and nitriles, avoiding the direct handling of thiols. researchgate.netorganic-chemistry.org

The reaction is typically rapid, often completing within minutes at room temperature, and can be performed in environmentally benign solvents like water. researchgate.net

| Michael Acceptor | Base | Solvent | Product | Yield (%) |

| Cyclohex-2-en-1-one | NaOH | Water | 3-(Dodecylthio)cyclohexan-1-one | 93% |

| Methyl acrylate | NaOH | Water | Methyl 3-(dodecylthio)propanoate | 90% |

| Acrylonitrile | NaOH | Water | 3-(Dodecylthio)propanenitrile | 88% |

| Chalcone | NaOH | Water | 3-(Dodecylthio)-1,3-diphenylpropan-1-one | 92% |

This table presents representative yields for the thia-Michael addition using S-alkylisothiouronium salts as thiol equivalents, as reported in the literature for analogous systems. organic-chemistry.org

Derivatization Strategies for Functionalization and Advanced Material Design

The structure of S-dodecyl thiouronium, featuring a long lipophilic alkyl chain and a hydrophilic isothiouronium headgroup, makes it an interesting scaffold for derivatization, leading to functional molecules and advanced materials.

The inherent amphiphilic nature of the molecule is a key starting point. S-alkylisothiuronium salts with long alkyl chains, like the dodecyl derivative, are known to act as cationic surfactants. researchgate.net They can self-assemble in solution to form micelles above a certain concentration (the critical micelle concentration). This property is fundamental to applications in detergency, emulsification, and as nanocontainers for hydrophobic guest molecules. Derivatization of the isothiouronium headgroup or modification of the alkyl chain length can be used to fine-tune these surfactant properties, such as the critical micelle concentration and aggregation number, for specific material applications. researchgate.net

Furthermore, the reactive sulfur functionality allows for covalent attachment to other molecules or materials. For example, the thiol generated from S-dodecyl thiouronium can be used to functionalize surfaces, such as gold nanoparticles or self-assembled monolayers, through the strong gold-sulfur interaction. This allows for the modification of surface properties, introducing a hydrophobic dodecyl layer.

In polymer science, the thia-Michael addition reaction is utilized as a "click" chemistry tool for polymer modification and synthesis. nih.gov S-dodecyl thiouronium can be used as a source of dodecanethiol to introduce pendant dodecyl sulfide chains onto polymers containing α,β-unsaturated functional groups. This can be used to modify the physical properties of the polymer, such as its solubility, thermal properties, and hydrophobicity, for the design of advanced functional materials. The reaction's high efficiency and selectivity make it a powerful tool for creating well-defined polymer architectures. nih.gov

Supramolecular Chemistry and Self Assembly Phenomena of S Dodecyl Thiouronium

Micellization Mechanisms and Aggregation Behavior in Aqueous and Mixed Solvents

S-dodecyl thiouronium bromide, a cationic surfactant, self-assembles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This process is a spontaneous mechanism driven by the hydrophobic effect, which involves the transfer of the hydrocarbon chains from the aqueous environment to the core of the micelle, leading to a reduction in the free energy of the system and an increase in entropy. researchgate.netwikipedia.org The aggregation properties of S-alkylisothiuronium bromides, including the S-dodecyl derivative, have been characterized using a variety of techniques such as conductometry, tensiometry, spectrophotometry, and fluorimetry to determine the CMC and Krafft temperature. researchgate.netresearchgate.net

The structure of the surfactant plays a critical role in its aggregation behavior. For the homologous series of S-alkylisothiuronium bromides, an increase in the length of the alkyl tail from 10 to 16 carbon atoms results in a decrease in the CMC from 16 mM to 0.5 mM. researchgate.net This trend is accompanied by a decrease in aggregation numbers. researchgate.net The self-assembly process is not limited to aqueous solutions; it also occurs in mixed solvents. For instance, in formamide, the driving force for aggregation is correlated with solvophobicity. researchgate.net The aggregation behavior can also be influenced by the nature of the solvent. Studies on sphere-rod amphiphilic molecules in mixed water-dioxane solvents have shown that the polarity of the solvent controls the resulting self-assembled structures, leading to formations like concentric spheres or flat layers. mdpi.com

The table below presents the Critical Micelle Concentration (CMC) for a homologous series of S-alkylisothiuronium bromides, illustrating the effect of alkyl chain length on micellization.

| Alkyl Chain Length (n) | CMC (mM) |

| 10 | 16 |

| 12 | Value not specified in sources |

| 14 | Value not specified in sources |

| 16 | 0.5 |

| Data sourced from a study on S-alkylisothiuronium bromides. researchgate.net |

Influence of Co-solvents and Additives on Self-Assembly Parameters

The self-assembly parameters of S-dodecyl thiouronium are highly sensitive to the presence of co-solvents and additives in the solution. These substances can alter the solvent properties and interact with the surfactant monomers or micelles, thereby influencing the CMC and aggregation behavior.

The addition of glycols, such as polyethylene (B3416737) glycol, to an aqueous solution of dodecyl isothiouronium bromide generally leads to an increase in the CMC. researchgate.netresearchgate.net This effect is attributed to the increased solubility of the surfactant's hydrophobic parts in the more organic-like environment created by the glycol, which makes micellization less favorable. researchgate.net The molecular weight of the glycol co-solvent also plays a role; increasing the glycol's molecular weight tends to further increase the CMC. researchgate.net Conversely, increasing the concentration ratio of the glycol in the solution can lead to a decrease in the CMC. researchgate.net The presence of these co-solvents can also lead to the formation of less compact adsorbed molecular layers at the interface. researchgate.net

Additives like salts can significantly affect the micellization of ionic surfactants. For anionic surfactants like sodium dodecyl sulphate (SDS), the addition of salts such as K2SO4 and NiSO4 decreases the CMC. nepjol.info This is because the salt cations shield the electrostatic repulsion between the ionic head groups of the surfactant molecules in the micelle, promoting aggregation at lower concentrations. nepjol.info While specific data for S-dodecyl thiouronium was not detailed, this general principle applies to ionic surfactants. Other additives, like urea, can increase the CMC by enhancing the solubility of the nonpolar parts of the surfactant. researchgate.net

The following table summarizes the effect of adding different glycols on the Critical Micelle Concentration (CMC) of S-dodecyl isothiouronium bromide (DITU).

| Co-solvent (Glycol) | Glycol Ratio | CMC (mM) |

| Ethylene (B1197577) Glycol (EG) | 10% | Value not specified in sources |

| Ethylene Glycol (EG) | 20% | Value not specified in sources |

| Ethylene Glycol (EG) | 30% | Value not specified in sources |

| Ethylene Glycol (EG) | 40% | Value not specified in sources |

| Triethylene Glycol (TEG) | 10% | Value not specified in sources |

| Triethylene Glycol (TEG) | 20% | Value not specified in sources |

| Triethylene Glycol (TEG) | 30% | Value not specified in sources |

| Triethylene Glycol (TEG) | 40% | Value not specified in sources |

| Note: While the source indicates that CMC values increase with the addition of glycols, specific numerical data for each ratio was not provided in the text. researchgate.net |

Polymer-S-Dodecyl Thiouronium Interactions and Complexation Studies

The interaction between polymers and surfactants like S-dodecyl thiouronium is a field of significant interest due to its relevance in various industrial formulations. The complexation is primarily driven by electrostatic and hydrophobic interactions.

In the case of S-alkyl isothiouronium bromide surfactants and a nonionic polymer like polyvinyl alcohol (PVA), interactions occur between the positively charged thiouronium headgroups and the partially negatively charged hydroxyl groups on the PVA chains. researchgate.net This interaction leads to the formation of polymer-surfactant aggregates. researchgate.net A key feature of this interaction is that the critical aggregation concentration (CAC), where surfactant molecules begin to bind to the polymer, is typically lower than the CMC of the pure surfactant. researchgate.net The polymer chains can coil around the surfactant molecules, which reduces repulsion forces from the aqueous phase. researchgate.net

Studies on S-hexadecyl isothiouronium bromide with PVA have shown a significant increase in the CMC compared to the pure surfactant, indicating a strong interaction where polymer segments wrap around the surfactant molecules. researchgate.net The interaction with polymers generally enhances the surface activity of the S-alkyl isothiouronium bromide surfactants. researchgate.net The formation of these polymer-surfactant complexes can be investigated through various techniques, including surface tension, conductivity, and viscosity measurements. researchgate.net

Advanced Aggregation Phenomena (e.g., H- and J-Aggregates) in Polymeric Systems Containing Thiouronium Moieties

In more complex systems, particularly those involving conjugated polymers with thiouronium side chains, advanced aggregation phenomena such as the formation of H- and J-aggregates are observed. These aggregates are characterized by their distinct spectroscopic signatures, which arise from the specific arrangement of the chromophoric units.

J-aggregates exhibit a bathochromic (red) shift in their absorption spectrum compared to the monomer, which is a result of a head-to-tail arrangement of the transition dipoles of the molecules. acs.orgpradeepresearch.org Conversely, H-aggregates show a hypsochromic (blue) shift due to a side-by-side (or sandwich-like) arrangement. pradeepresearch.orgresearchgate.net The formation of these aggregates is influenced by factors such as solvent polarity, temperature, and concentration. pku.edu.cn

For cationic isothiouronium polythiophenes, aggregation in different solvents has been studied. acs.org The strong hydrogen-bonding donor capability of the isothiouronium group is highly sensitive to the solvent environment, which in turn guides the self-assembly process. acs.org It has been observed that H-aggregates can transform into J-aggregates when exposed to an enhanced driving force for intermolecular aggregation, such as changes in solvent polarity or temperature. pku.edu.cn The formation of H-aggregates can be an anticooperative process, while the transition to J-aggregates often follows a cooperative assembly mechanism. pku.edu.cn In polymer assemblies, intrachain interactions can favor J-aggregate behavior, whereas interchain Coulombic interactions often lead to H-aggregate formation. nih.gov The competition between these interactions determines the final photophysical properties of the material. nih.gov

Advanced Applications in Chemical Sciences and Materials Engineering

Role as Versatile Synthetic Intermediates

One of the primary roles of S-dodecyl thiouronium salts is as a stable, easily handled precursor for the synthesis of other valuable chemical compounds. The isothiouronium salt is a classic intermediate in the preparation of thiols (mercaptans) from alkyl halides. nih.gov This process involves the reaction of an alkyl halide, such as dodecyl bromide, with thiourea (B124793) to form the corresponding S-alkylisothiouronium salt. Subsequent alkaline hydrolysis of this salt efficiently yields the desired thiol. nih.gov In the case of S-dodecyl thiouronium, this reaction provides a reliable route to 1-dodecanethiol (B93513) (also known as dodecyl mercaptan), a crucial long-chain thiol used in numerous applications. chemicalbook.comnih.gov The synthesis of thioether polythiols can also be achieved with high yield and fewer by-products by using isothiouronium salts as intermediates. nih.gov

Beyond thiol synthesis, S-dodecyl thiouronium salts are pivotal intermediates in the production of substituted guanidines. The S-alkylated thiouronium salt can react with primary or secondary amines, leading to the formation of various N-alkylated guanidine (B92328) derivatives. ornl.gov For instance, dodecylguanidine (B90949) hydrochloride (DGH), a widely used biocide, is derived from this synthetic pathway. sinobiochemistry.compublications.gc.ca The thiouronium intermediate allows for the controlled introduction of the dodecyl group onto the guanidine core, a structural feature essential for its surface-active and antimicrobial properties. lanxess.com This synthetic versatility makes S-dodecyl thiouronium a valuable building block for creating a diverse array of functional molecules.

Applications in Polymer Science and Engineering

The unique properties of S-dodecyl thiouronium extend into polymer science, where it and its derivatives are used to create and modify polymers for specialized functions.

S-alkyl isothiouronium salts, including the dodecyl variant, can act as functional modifiers for various polymers. researchgate.net Research has shown interactions between S-dodecyl isothiouronium bromide and polymers like polyvinyl alcohol (PVA), where the surfactant-like nature of the thiouronium salt can alter the polymer's properties in solution by forming polymer-surfactant complexes. researchgate.net

A more direct application involves the chemical modification of biopolymers. In one study, starch was modified using dodecyl-S-isothiuronium dodecylthioacetate, a derivative of S-dodecyl thiouronium. nih.govfrontiersin.org This modification was incorporated into polymeric resin microspheres, resulting in a material with a more irregular and rougher surface morphology compared to resins with unmodified starch. nih.gov Such modifications are crucial for developing functional materials, such as environmentally friendly adsorbents for removing dyes and metal ions from wastewater. nih.govfrontiersin.org The table below summarizes the effects of such modifications.

| Polymer System | Modifier | Observed Effect | Reference |

|---|---|---|---|

| Polyvinyl Alcohol (PVA) | S-dodecyl isothiouronium bromide | Forms polymer-surfactant complexes, altering surface activity and solution properties. | researchgate.net |

| Starch in EGDMA/VA Resin | Dodecyl-S-isothiuronium dodecylthioacetate | Alters surface morphology of resin microspheres, increasing roughness and irregularity. Enhances adsorption capacity for certain pollutants. | nih.govfrontiersin.org |

S-dodecyl thiouronium serves as a critical precursor for reagents used in thiol-ene "click" chemistry. This highly efficient and specific class of reactions is a cornerstone of modern polymer and materials synthesis. The process relies on the generation of a reactive thiol from the stable S-dodecyl thiouronium salt. nih.gov

The key steps are:

Generation of the Thiol : S-dodecyl thiouronium salt is hydrolyzed, typically under basic conditions, to produce 1-dodecanethiol. nih.gov This conversion transforms a stable, solid precursor into the reactive thiol needed for the subsequent step.

Thiol-Ene Reaction : The resulting 1-dodecanethiol, which contains a reactive S-H bond, readily participates in thiol-ene reactions. It can add across a carbon-carbon double bond (an 'ene') in another molecule, often initiated by UV light or a radical initiator. nih.gov

This two-step utility is highly advantageous, allowing for the storage and handling of a stable precursor, with the potent thiol generated only when needed. This approach is widely used for polymer functionalization, surface modification, and the creation of cross-linked polymer networks with precisely controlled properties. nih.gov

In polymeric composites, strong adhesion between the inorganic filler (e.g., glass fibers, minerals) and the organic polymer matrix is essential for achieving desired mechanical properties. This is often accomplished using interfacial agents, or coupling agents, which are bifunctional molecules that can bond to both materials. specialchem.comresearchgate.net

1-Dodecanethiol, derived from S-dodecyl thiouronium, possesses the ideal characteristics of an interfacial agent:

A Filler-Reactive Group : The thiol (-SH) group can form strong bonds with the surfaces of various inorganic fillers and metal nanoparticles. researchgate.net

A Polymer-Compatible Chain : The long, hydrophobic dodecyl (C12) chain is chemically compatible with and can physically entangle with many polymer matrices, such as polyolefins. researchgate.netresearchgate.net

Contributions to Materials Science and Engineering

The applications of S-dodecyl thiouronium culminate in the development of advanced materials with enhanced performance characteristics, particularly in the fields of resins, coatings, and adhesives.

While S-dodecyl thiouronium itself is not typically a final component, its derivatives are crucial additives in various material formulations. The most prominent derivative is dodecylguanidine hydrochloride (DGH), which is incorporated into coatings, polymer emulsions, and adhesives to impart specific functionalities. sinobiochemistry.comlanxess.comgoogle.com

DGH is valued as a biocide and an anticorrosive agent. sinobiochemistry.commultichemindia.com In coatings and paints, it helps prevent microbial growth on the surface, extending the life and appearance of the coated product. sinobiochemistry.comgoogle.com Its surfactant-like properties also help it to break down and control biofilms, making it effective in industrial water treatment systems and paper mill coatings. publications.gc.calanxess.com LANXESS, a specialty chemicals company, promotes DGH for its compatibility in polymer emulsions and is exploring its use in glues and coatings. lanxess.com The use of related thiouronium salts, such as S-(ρ-isopropylbenzyl) thiouronium chloride, has also been reported in water-based paint formulations. google.com

The incorporation of S-dodecyl thiouronium-derived modifiers into polymer resins, such as those based on modified starch, creates advanced materials for specific applications like environmental remediation. nih.govfrontiersin.org

| Material Type | Derivative Used | Function/Application | Reference |

|---|---|---|---|

| Coatings / Paints | Dodecylguanidine Hydrochloride (DGH) | Anticorrosive agent, biocide to control microbial growth, biofilm control in paper mill coatings. | sinobiochemistry.compublications.gc.calanxess.commultichemindia.com |

| Resins / Polymer Emulsions | Dodecylguanidine Hydrochloride (DGH) | Material preservative, compatible additive. | lanxess.com |

| Adhesives / Glues | Dodecylguanidine Hydrochloride (DGH) | Under development for use as a functional additive. | lanxess.com |

| Adsorbent Resins | Dodecyl-S-isothiuronium dodecylthioacetate | Modification of starch filler to create adsorbent materials for wastewater treatment. | nih.govfrontiersin.org |

Surface Modification of Materials

The modification of material surfaces is critical for improving properties such as biocompatibility, adhesion, and chemical resistance. nih.govrsc.org S-alkyl isothiouronium salts, including S-dodecyl thiouronium, are employed as agents for surface modification. google.comaimspress.com The process often involves the attachment of the thiouronium compound to a substrate, which can then be hydrolyzed under basic conditions to expose a reactive thiol (-SH) group.

One patented method describes the surface treatment of functional particulate carrier materials, such as diatomaceous earth or aluminosilicates, with alkylisothiouronium salts to enhance the retention of active ingredients. google.com This chemical modification can proceed through covalent or ionic bonding, altering the surface chemistry to improve its affinity for other substances. google.com

Furthermore, isothiouronium-containing monomers can be copolymerized with other materials, such as poly(ethylene glycol) diacrylate (PEGDA), to create functional hydrogels. researchgate.net For example, an amphiphilic monomer containing an isothiouronium group, 2-(11-(acryloyloxy)-undecyl)isothiouronium bromide (AUITB), has been synthesized and incorporated into hydrogels. researchgate.net Subsequent reduction of the isothiouronium groups converts them into thiol functionalities, which can impart specific binding properties or allow for further chemical reactions on the hydrogel surface. researchgate.net

Utility in Environmental Remediation Technologies (Excluding Toxicity Assessments)

The unique chemical structure of S-dodecyl thiouronium derivatives makes them suitable for applications in environmental cleanup, particularly in the removal of pollutants from water.

Adsorbent Development for Pollutant Removal

The development of low-cost, effective, and environmentally friendly adsorbents is a significant goal in water treatment technology. ekb.egnih.govmdpi.com Research has demonstrated the use of S-dodecyl thiouronium derivatives in the creation of novel bio-based adsorbents. In one study, new adsorbent materials were developed as polymer microspheres based on ethylene (B1197577) glycol dimethacrylate and vinyl acetate, which contained starch modified with dodecyl-S-thiuronium dodecylthioacetate (DiTDTA). nih.gov These microspheres were designed for the removal of both organic dyes (C.I. Basic Blue 3 and C.I. Acid Green 16) and heavy metal ions (Cu(II), Ni(II), and Zn(II)) from wastewater. nih.gov

The incorporation of the modified starch containing the dodecyl-S-thiuronium derivative was shown to alter the surface properties of the polymer microspheres, including their point of zero charge and surface morphology, which are critical for adsorption processes. nih.gov The resulting materials are classified as mesoporous, a characteristic that is favorable for the adsorption of various pollutants. nih.govaaqr.org

Mechanisms of Metal Ion and Organic Dye Sequestration from Aqueous Media

The sequestration of pollutants by adsorbents functionalized with S-dodecyl thiouronium derivatives occurs through a combination of physical and chemical mechanisms. ontosight.aimdpi.comresearchgate.net The long dodecyl chain provides a hydrophobic character, while the thiouronium group, or its hydrolyzed thiol form, offers sites for specific interactions with pollutants.

Metal Ion Sequestration: The removal of heavy metal ions is often attributed to chelation and ion exchange processes. ontosight.aimdpi.commdpi.com The sulfur atom in the thiol group (formed upon hydrolysis of the thiouronium salt) is a soft base, giving it a high affinity for soft acid metal ions like copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The mechanism involves the formation of stable metal-thiolate bonds, effectively sequestering the metal ions from the aqueous solution. ontosight.ainih.gov

Organic Dye Sequestration: The removal of organic dyes is typically governed by electrostatic interactions, hydrogen bonding, and π-π interactions. nih.govmdpi.comnih.gov For cationic dyes like Methylene (B1212753) Blue, the negatively charged surface of the adsorbent at a suitable pH can attract the positively charged dye molecules. nih.gov In the case of the dodecyl-S-thiuronium modified starch, the modification lowered the point of zero charge, making the surface more negative at neutral pH and thus enhancing the adsorption of cationic dyes. nih.gov The presence of various functional groups on the polymer and starch backbone, such as hydroxyl and carboxyl groups, can also participate in hydrogen bonding with the dye molecules. nih.gov

The following table summarizes the adsorption performance of the EGDMA/VA-St/DiTDTA adsorbent for various pollutants.

| Pollutant | Type | Adsorption Capacity/Removal Efficiency | Reference |

| C.I. Basic Blue 3 | Cationic Dye | Data not specified in abstract, but effective removal reported. | nih.gov |

| C.I. Acid Green 16 | Anionic Dye | Data not specified in abstract, but effective removal reported. | nih.gov |

| Copper (Cu(II)) | Heavy Metal Ion | Data not specified in abstract, but effective removal reported. | nih.gov |

| Nickel (Ni(II)) | Heavy Metal Ion | Data not specified in abstract, but effective removal reported. | nih.gov |

| Zinc (Zn(II)) | Heavy Metal Ion | Data not specified in abstract, but effective removal reported. | nih.gov |

Catalytic and Reagent Applications in Organic Synthesis

S-alkyl isothiouronium salts, including S-dodecyl thiouronium, are valuable and versatile reagents in organic synthesis, primarily serving as stable, odorless precursors to thiols. ias.ac.inwikipedia.org This approach circumvents the use of volatile and malodorous thiols, which simplifies handling and experimental procedures. researchgate.netnih.gov

The synthesis of a thiol from an alkyl halide is a classic application. The alkyl halide reacts with thiourea to form the corresponding S-alkyl isothiouronium salt. Subsequent alkaline hydrolysis of this salt yields the desired thiol with high purity. ias.ac.in This two-step process is robust for primary alkyl halides like dodecyl bromide. ias.ac.in

Beyond simple thiol synthesis, S-alkyl isothiouronium salts are employed in more complex transformations, such as C-S cross-coupling reactions. mdpi.com They can serve as the thiol surrogate, generating the reactive thiolate in situ under catalytic conditions. For example, S-tert-butyl isothiouronium bromide has been used in palladium-catalyzed reactions to form tert-butyl aryl sulfides in high yields, avoiding the direct use of tert-butyl thiol. mdpi.com This methodology is applicable to a range of substrates and highlights the potential of S-dodecyl thiouronium salts as reagents in modern synthetic chemistry. nih.govnobelprize.orgsioc.ac.cn

The following table presents examples of synthetic transformations utilizing S-alkyl isothiouronium salts as thiol precursors.

| Starting Material | Reagent | Product | Yield | Reference |

| Alkyl Halides | Thiourea, then hydrolysis | Alkyl Thiols | Quantitative | ias.ac.in |

| Aryl Bromides | S-tert-butyl isothiouronium bromide, Pd catalyst | tert-Butyl Aryl Sulfides | High | mdpi.com |

| 1,2-Dibromoethane | Thiourea, then hydrolysis | Ethane-1,2-dithiol | Not specified | wikipedia.org |

| Per-acetylated glycoside bromides | Isothiouronium salts | Thioglycosides | Moderate to good | nih.gov |

Analytical and Spectroscopic Characterization Methodologies for S Dodecyl Thiouronium

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for the detailed characterization of S-Dodecyl thiouronium, providing insights into its molecular structure, aggregation behavior, and interactions within various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, diffusion NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and dynamic processes of S-Dodecyl thiouronium in solution. nih.gov

¹H-NMR Spectroscopy is utilized for the structural verification of the compound by identifying the chemical environment of hydrogen atoms. The ¹H-NMR spectrum provides information on the different types of protons present in the molecule, such as those on the long alkyl chain, the methylene (B1212753) group attached to the sulfur atom, and the protons of the thiouronium headgroup. For thiouronium salts, extensive ¹H and ¹³C NMR studies can reveal conformational details, such as the preference for syn-syn or syn-anti isomers depending on the solvent's hydrogen-bond accepting capabilities. researchgate.net In non-polar solvents, a mixture of isomers may be detectable, whereas in hydrogen-bond acceptor solvents, a single conformation might be preferred. researchgate.net

Table 1: Representative ¹H-NMR Spectral Data for Thiouronium AnalogsThis table illustrates typical chemical shifts (δ) for protons in structures related to S-Dodecyl thiouronium. The exact values for S-Dodecyl thiouronium would follow similar patterns.

| Proton Group | Typical Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Terminal CH₃ (Alkyl Chain) | ~0.88 | Triplet signal corresponding to the methyl group at the end of the dodecyl chain. |

| (CH₂)n (Alkyl Chain) | ~1.26 | A broad, complex multiplet representing the methylene groups in the middle of the alkyl chain. |

| S-CH₂ (Methylene adjacent to Sulfur) | ~3.20 | Triplet signal for the methylene group directly bonded to the sulfur atom, deshielded by the electronegative sulfur. |

| NH₂ (Thiouronium Headgroup) | ~7.5-9.5 | Broad signals corresponding to the amine protons, with chemical shifts that can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

Diffusion NMR , also known as Diffusion-Ordered Spectroscopy (DOSY), is employed to study the size and aggregation of molecules in solution. huji.ac.ilmanchester.ac.uk This technique separates the NMR signals of different species based on their translational diffusion coefficients, which are inversely related to their size. ox.ac.uk For S-Dodecyl thiouronium, DOSY can be used to measure the diffusion coefficient of individual molecules (monomers) below the critical micelle concentration (CMC) and the much slower diffusion coefficient of the larger micelles formed above the CMC. rsc.org This provides direct evidence of aggregation and allows for the characterization of the resulting aggregates. rsc.org The analysis involves measuring a series of spectra with increasing magnetic field gradient strengths and fitting the signal decay to extract diffusion coefficients. manchester.ac.ukox.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in S-Dodecyl thiouronium and to probe the conformational order of its alkyl chain, particularly in aggregated states. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds.

The IR spectrum of a thiouronium salt shows characteristic absorption bands that confirm its structure. For instance, studies on the related compound S-benzyl isothiouronium chloride have identified key vibrational modes. researchgate.net The N-C-N anti-symmetric and symmetric stretching vibrations are typically observed, along with C-S stretching modes. researchgate.net

For S-Dodecyl thiouronium, the long alkyl chain gives rise to prominent C-H stretching and bending vibrations. The frequencies of the methylene (CH₂) stretching bands are particularly sensitive to the conformational order of the alkyl chains. researchgate.net In a highly ordered, all-trans (crystalline-like) state, these bands appear at lower frequencies compared to a disordered, liquid-like state. nih.govnih.gov This allows IR spectroscopy to be used to study the packing of S-Dodecyl thiouronium molecules in micelles or adsorbed layers. nih.govnih.gov

Table 2: Characteristic Infrared Absorption Bands for Thiouronium CompoundsThis table lists key IR absorption frequencies and their corresponding molecular vibrations, based on data from analogous thiouronium salts and long-chain alkyl compounds.

| Frequency (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| 3400-3100 | N-H Stretching | Indicates the presence of the amine groups in the thiouronium headgroup. Broadening suggests hydrogen bonding. |

| 2955-2965 | CH₃ Asymmetric Stretching | Confirms the terminal methyl group of the dodecyl chain. |

| 2915-2925 | CH₂ Asymmetric Stretching | Frequency is sensitive to chain conformation. Lower values (~2918 cm⁻¹) indicate higher order (e.g., in a well-packed micelle). researchgate.net |

| 2848-2855 | CH₂ Symmetric Stretching | Frequency is also sensitive to chain packing and order. Lower values (~2850 cm⁻¹) suggest a more crystalline-like arrangement. researchgate.net |

| ~1650 | C=N Stretching / NH₂ Scissoring | Characteristic of the thiouronium headgroup. |

| ~1468 | N-C-N Anti-symmetric Stretching | A key indicator of the thiouronium functional group. researchgate.net |

| ~720 | C-S Symmetric Stretching | Confirms the presence of the sulfur-carbon bond. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Aggregation Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. auburn.eduuni-osnabrueck.de While S-Dodecyl thiouronium itself is not paramagnetic, EPR can be used to study its aggregation behavior through a method called Site-Directed Spin Labeling (SDSL). nih.gov

In this approach, a small percentage of the S-Dodecyl thiouronium molecules are chemically modified with a stable paramagnetic molecule (a spin label), such as a nitroxide radical. These spin-labeled molecules are then mixed with the unlabeled surfactant. The EPR spectrum of the spin label is highly sensitive to its local environment and motion.

Physico-Chemical Characterization Techniques (Focused on Mechanistic Insights)

Conductometric Studies of Solution Behavior

Conductometry, which measures the electrical conductance of a solution, is a primary and highly effective technique for investigating the solution behavior of ionic surfactants like S-Dodecyl thiouronium. It is particularly well-suited for determining the Critical Micelle Concentration (CMC), which is a fundamental parameter describing the onset of surfactant self-assembly. researchgate.net

The principle behind this method is that the molar conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, S-Dodecyl thiouronium exists primarily as individual ions (the S-dodecyl thiouronium cation and its counter-ion), and the conductivity increases linearly with concentration as more charge carriers are added.

Above the CMC, the surfactant monomers begin to assemble into micelles. These large aggregates are still charged but have a much lower mobility than the individual ions. Furthermore, a fraction of the counter-ions becomes associated with the micelle surface, effectively reducing the total number of free charge carriers. researchgate.net This leads to a distinct change in the slope of the conductivity versus concentration plot. The point where the two linear portions of the plot intersect is identified as the CMC. researchgate.net

By performing conductometric titrations at different temperatures, thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, can be determined, providing deeper mechanistic insights into the self-assembly process. researchgate.net

Table 3: Illustrative Data from a Conductometric Titration to Determine CMCThis table presents hypothetical data showing the change in specific conductivity with increasing concentration of an ionic surfactant like S-Dodecyl thiouronium, demonstrating how the CMC is identified.

| Concentration (mM) | Specific Conductivity (μS/cm) | Region |

|---|---|---|

| 1 | 150 | Pre-micellar |

| 2 | 250 | Pre-micellar |

| 3 | 350 | Pre-micellar |

| 4 | 450 | Pre-micellar |

| 5 | 550 | Pre-micellar |

| 6 | 650 | (Near CMC) |

| 7 | 720 | Post-micellar |

| 8 | 790 | Post-micellar |

| 9 | 860 | Post-micellar |

| 10 | 930 | Post-micellar |

Tensiometric Analysis of Interfacial Properties

Tensiometry is a key technique for characterizing the surface-active properties of S-dodecyl thiouronium. By measuring the surface tension of its aqueous solutions at different concentrations, critical properties such as the critical micelle concentration (CMC) can be determined. The CMC is the concentration at which surfactant molecules begin to form aggregates known as micelles. For a homologous series of S-alkylisothiuronium bromides, including the dodecyl variant, tensiometry is one of the methods used to obtain the CMC. researchgate.net

The efficiency of a surfactant is often gauged by its ability to reduce the surface tension of water. The maximum surface excess concentration (Γmax), which describes the density of surfactant molecules at the air-water interface, can be calculated from the slope of the surface tension versus logarithm of concentration plot. researchgate.net The thermodynamic parameters of adsorption and micellization, which indicate the spontaneity of these processes, can also be evaluated from tensiometric data. researchgate.net

Interactive Data Table: Surface Properties of S-Alkylisothiuronium Bromides

| Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |

| 10 | 16 |

| 12 | Data not specified |

| 14 | Data not specified |

| 16 | 0.5 |

| 18 | Data not specified |

Note: An increase in the length of the alkyl tail from 10 to 16 carbon atoms leads to a decrease in CMC from 16 to 0.5 mM. researchgate.net

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. nih.govresearchgate.net For S-dodecyl thiouronium, DLS is employed to determine the size of the micelles and other aggregates that form in aqueous solutions. researchgate.net The technique works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. nih.gov Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations.

From these fluctuations, the translational diffusion coefficient of the aggregates can be determined, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation. researchgate.net This provides valuable information on the aggregation number, which is the average number of surfactant molecules in a micelle. researchgate.net For S-alkylisothiuronium bromides, DLS has been used to determine aggregate sizes in aqueous solutions. researchgate.net

Microscopic Techniques (e.g., Transmission Electron Microscopy for Morphology)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of a sample's morphology. newcastle.edu.aunih.govnewcastle.edu.au In the context of S-dodecyl thiouronium, TEM can be used to visualize the shape and structure of the aggregates it forms in solution, such as micelles or vesicles. researchgate.net The sample is prepared by placing a thin film of the solution on a grid and allowing it to dry. The electron beam passes through the sample, and the resulting image reveals the morphology of the aggregates. For instance, TEM has been used to observe changes in the morphology of bacterial cells after treatment with certain compounds, demonstrating its utility in visualizing ultrastructural details. newcastle.edu.aunih.govnewcastle.edu.au

Chromatographic and Separation Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Degradation Product Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov It is an essential tool for assessing the purity of S-dodecyl thiouronium and for identifying and quantifying any impurities or degradation products. nih.govsemanticscholar.orgmdpi.com

In a typical LC-MS analysis, the sample is first injected into an HPLC system, where the components are separated based on their affinity for the stationary and mobile phases. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. This allows for the identification of the parent compound as well as any related substances. mdpi.com Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and light, are often performed, and the resulting degradation products are analyzed by LC-MS to understand the compound's stability. nih.govsemanticscholar.orgmdpi.com

Gas Chromatography (GC) Derivatization Approaches for Volatility Enhancement

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, S-dodecyl thiouronium, being a salt, is non-volatile. To make it amenable to GC analysis, a derivatization step is necessary. researchgate.netgreyhoundchrom.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. libretexts.org

For compounds containing active hydrogens, such as in the thiouronium group, common derivatization methods include silylation, acylation, or alkylation. libretexts.org For example, the thiouronium group could potentially be derivatized to form a more volatile thiourea (B124793) derivative. nih.gov This approach involves reacting the analyte with a derivatizing reagent to replace the active hydrogens with a less polar, more volatile group. researchgate.netlibretexts.org The choice of derivatizing reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. sigmaaldrich.com

Elemental and X-ray Analysis for Composition and Crystal Structure

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For S-dodecyl thiouronium, this analysis would confirm the presence and proportions of carbon, hydrogen, nitrogen, sulfur, and any counter-ions, thereby verifying its empirical formula. nih.gov This is a crucial step in confirming the identity and purity of a synthesized compound. researchgate.net

Theoretical and Computational Chemistry Studies of S Dodecyl Thiouronium Systems

Molecular Modeling of S-Dodecyl Thiouronium Interactions and Complexes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov These methods are crucial for understanding the non-covalent interactions that govern how S-dodecylthiouronium associates with itself and other molecules to form complexes. Molecular dynamics (MD) simulations, a cornerstone of molecular modeling, calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe molecular behavior as a "computational microscope". copernicus.org

In the context of S-dodecylthiouronium, molecular modeling can be used to study the intricate balance of forces driving its interactions. The molecule's structure, featuring a polar, cationic thiouronium headgroup and a long, nonpolar dodecyl tail, suggests a rich variety of potential interactions:

Hydrophobic Interactions: The dodecyl chains will tend to associate with each other to minimize contact with polar solvents like water.

Electrostatic Interactions: The positively charged thiouronium headgroup will interact favorably with anions and polar molecules.

Hydrogen Bonding: The amine groups on the thiouronium head can act as hydrogen bond donors, interacting with suitable acceptors. rsc.org

Molecular dynamics simulations can model these interactions explicitly. By placing one or more S-dodecylthiouronium molecules in a simulated environment (e.g., a box of water molecules with counter-ions like chloride), researchers can study the formation of simple complexes, such as dimers or small clusters. copernicus.orgnih.gov These simulations provide detailed information on the preferred orientation of the molecules within a complex and the specific atoms involved in the interaction. For instance, modeling could predict the binding energy of the S-dodecylthiouronium cation with its chloride counter-ion in an aqueous solution or its affinity for a specific surface. nih.gov While specific studies on S-dodecylthiouronium are not prominent, the methodology is well-established for similar systems like alkylthiols and other surfactants. uni-goettingen.de

The insights gained from such modeling are valuable for predicting how the compound will behave in various applications, from its tendency to adsorb at interfaces to its ability to form more complex, ordered structures.

Table 1: Illustrative Data from Hypothetical Molecular Modeling of S-Dodecylthiouronium Interactions

This table represents the type of data that could be generated from molecular dynamics simulations to quantify the interactions of S-dodecylthiouronium.

| Interaction Type | System Simulated | Key Finding | Predicted Interaction Energy (kJ/mol) |

| Ion Pairing | Single S-dodecylthiouronium cation and Cl⁻ anion in water | Characterization of the contact ion pair vs. solvent-separated ion pair. | -150 to -250 |

| Dimerization | Two S-dodecylthiouronium cations in water | Hydrophobic association of dodecyl tails is the primary driving force. | -20 to -40 |

| Surface Adsorption | Single S-dodecylthiouronium cation at an air-water interface | Dodecyl tail extends into the air phase, while the headgroup remains hydrated. | -50 to -80 |

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed description of the electronic structure of molecules. wikipedia.org These methods are used to calculate molecular properties like orbital energies, charge distribution, and the stability of different molecular conformations, which are fundamental to understanding a molecule's reactivity. rsc.orgwikipedia.org

For isothiouronium compounds, quantum chemical calculations have been used to explore electronic structure and stability. mdpi.com One study utilized the semi-empirical PM3 method to investigate a series of isothiouronium salts. The calculations focused on determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests the molecule is more reactive. mdpi.com

Furthermore, these calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across a molecule. For S-dodecylthiouronium, an ESP map would show a high positive potential around the sulfur and nitrogen atoms of the thiouronium headgroup, identifying this region as the electrophilic site susceptible to attack by nucleophiles. The long dodecyl tail would exhibit a neutral, nonpolar potential.

DFT calculations have also been employed to determine the most stable conformations of thiouronium cations. For related chiral thiouronium salts, DFT analysis revealed that the anti-syn conformer possessed the lowest energy compared to syn-syn or anti-anti arrangements, a finding that helped explain the observed solid-state structures. rsc.org Such calculations are invaluable for understanding the intrinsic structural preferences of the S-dodecylthiouronium cation, independent of its environment.

Table 2: Calculated Quantum Chemical Properties for Representative Isothiouronium Salts

The following data, adapted from studies on related compounds, illustrates the outputs of quantum chemical calculations. mdpi.com The values provide insight into the electronic stability and properties of the isothiouronium core.

| Compound/Structure | Calculation Method | Total Energy (kJ/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isothiouronium Salt 1 | PM3 | -407.84 | -10.33 | -0.68 | 9.65 |

| Isothiouronium Salt 2 | PM3 | -446.96 | -10.34 | -0.69 | 9.65 |

| Isothiouronium Salt 3 | PM3 | -1914.11 | -9.62 | -1.18 | 8.44 |

| Isothiouronium Salt 4 | PM3 | -628.05 | -9.63 | -1.19 | 8.44 |

Simulation of Self-Assembly Processes and Aggregate Formation

The amphiphilic nature of S-dodecylthiouronium, possessing both a hydrophilic head and a hydrophobic tail, strongly predisposes it to self-assembly in aqueous solutions. This process can lead to the formation of various aggregates, such as micelles or bilayers. Simulating these self-assembly processes provides a dynamic picture of how individual molecules organize into larger, functional structures. cecam.orgnih.gov

Molecular dynamics (MD) simulations are particularly well-suited for this task. researchgate.net By simulating a system containing many S-dodecylthiouronium molecules in a solvent over extended periods (nanoseconds to microseconds), it is possible to observe the spontaneous formation of aggregates. frontiersin.org These simulations can start with molecules randomly distributed in the simulation box and track their pathways as they coalesce. researchgate.net

Key aspects that can be investigated through these simulations include:

Critical Micelle Concentration (CMC): While computationally intensive, simulations can help understand the molecular forces that lead to micellization around the experimentally observed CMC.

Aggregate Morphology: Simulations can predict the size and shape of the resulting aggregates—whether they are spherical micelles, cylindrical micelles, or planar bilayers—and how this is influenced by factors like concentration and temperature. uni-goettingen.de

Mechanism of Formation: Researchers can analyze the simulation trajectories to understand the step-by-step mechanism of aggregation, for example, whether it proceeds through the initial formation of small unstable clusters that then merge, or by the sequential addition of single molecules (monomers) to a growing nucleus. nih.govfrontiersin.org

Coarse-graining is a common technique used in these simulations to extend the accessible time and length scales. nih.gov In a coarse-grained model, groups of atoms (e.g., several CH₂ groups in the alkyl tail) are represented as single "beads," reducing the computational cost and allowing for the simulation of larger systems for longer times, which is often necessary to capture the full process of self-assembly. scielo.org.conih.gov

Table 3: Illustrative Data from a Hypothetical Simulation of S-Dodecylthiouronium Self-Assembly

This table shows the kind of quantitative data that could be obtained from a large-scale molecular dynamics simulation of S-dodecylthiouronium aggregation.

| Simulation Parameter | Value | Description |

| Number of Molecules | 200 | The total number of S-dodecylthiouronium cations in the simulation box. |

| Simulation Time | 2 µs | The total time duration of the molecular dynamics trajectory. |

| Aggregate Type | Spherical Micelle | The morphology of the primary aggregate observed to form spontaneously. |

| Average Aggregation Number | 65 ± 5 | The average number of molecules composing a single stable micelle. |

| Radius of Gyration | 1.8 ± 0.2 nm | A measure of the average size and compactness of the formed micelles. |

| Solvent Accessible Surface Area (SASA) of Tails | 15% | The percentage of the hydrophobic tail surface area that remains exposed to water in the micellar state. |

Future Research Directions and Emerging Paradigms for S Dodecyl Thiouronium

Exploration of Novel Synthetic Strategies and Analogues

The classical synthesis of S-alkyl thiouronium salts involves the reaction of an alkyl halide with thiourea (B124793). mdpi.comwikipedia.org For S-dodecyl thiouronium, this typically means reacting 1-dodecyl bromide with thiourea. While effective, future research is focused on developing more efficient, versatile, and environmentally benign synthetic routes. hilarispublisher.com The exploration of novel strategies is crucial for accessing a wider range of S-dodecyl thiouronium analogues with tailored properties. iiserpune.ac.inresearchgate.net

One area of development is the use of alternative reaction media and catalysts to improve yields and reduce reaction times. For instance, while S-n-alkyl isothiouronium halides are readily prepared in refluxing ethanol, this method is less suitable for tertiary alkyl halides due to competing elimination reactions. mdpi.com Overcoming such limitations for more complex analogues is a key research target. A recent approach circumvented this issue by using tert-butyl alcohol as the solvent when synthesizing S-tert-butyl isothiouronium bromide, ensuring the tert-butyl group was the only significant electrophile present. mdpi.com

The synthesis of novel analogues of S-dodecyl thiouronium is another major research thrust. By modifying the alkyl chain, the counter-ion, or the substituents on the thiouronium headgroup, new compounds with specific functionalities can be created. sioc-journal.cnmdpi.comresearchgate.net For example, the synthesis of chiral thiouronium salts has been explored for applications in asymmetric catalysis and enantiomeric recognition. rsc.org Another innovative direction is the conversion of thiourea-based receptors into fluorescent isothiouronium-based sensors. rsc.org This is achieved by introducing a fluorophore to the sulfur atom, creating photoinduced electron transfer (PET) sensors capable of detecting specific anions. rsc.org

Table 1: Overview of Synthetic Strategies for Thiouronium Compounds

| Synthetic Strategy | Description | Key Findings/Advantages | Reference |

|---|---|---|---|

| Classical S-Alkylation | Reaction of an alkyl halide (e.g., 1-dodecyl bromide) with thiourea in a suitable solvent like ethanol. | A well-established and straightforward method for producing simple S-alkyl thiouronium salts. mdpi.comwikipedia.org | mdpi.comwikipedia.org |

| Solvent-Modification for Tertiary Halides | Utilizing a solvent like tert-butyl alcohol (t-BuOH) to prevent competing elimination reactions when using tertiary alkyl halides. | Enables the successful synthesis of sterically hindered analogues like S-tert-butyl isothiouronium bromide. mdpi.com | mdpi.com |

| Conversion from Thioureas | Alkylation of the sulfur atom in pre-functionalized thiourea derivatives. | Allows for the convenient creation of complex analogues, such as fluorescent PET sensors for anion detection. rsc.org | rsc.org |

| [Au/Ag] Catalysis | Gold/Silver-catalyzed N-glycosylation has been used for creating complex nucleoside analogues, a strategy that could be adapted for thiouronium compounds. | Offers novel routes to complex, biologically relevant structures under specific catalytic conditions. iiserpune.ac.in | iiserpune.ac.in |

Development of Advanced Functional Materials Utilizing Thiouronium Moieties

The unique chemical properties of the thiouronium group make it an attractive component for the design of advanced functional materials. jst.go.jptaiheiyo-cement.co.jpeuropean-mrs.com The positive charge and hydrogen-bonding capabilities of the thiouronium moiety are being exploited in materials for electronics, catalysis, and environmental applications. researchgate.netiucr.org

S-dodecyl thiouronium and its analogues are being investigated as building blocks for a variety of materials:

Ionic Liquids: Thiouronium salts, including chiral versions, can function as ionic liquids. rsc.org These materials have unique properties, such as low vapor pressure and high thermal stability, making them useful in diverse applications, including as media for chemical reactions or for the desulfurization of fuels. rsc.orgmdpi.com

Self-Assembling Systems: Amphiphilic molecules containing thiouronium head-groups, such as S-dodecyl thiouronium, can self-assemble in solution to form micelles and other supramolecular structures. researchgate.net A Gemini-shaped amphiphile with an isothiouronium ion was shown to self-assemble into a nanotubular object with a graphitic wall, creating a material that is dispersible in water and can be functionalized by interacting with oxoanion guests. researchgate.net

Precursors for Functional Polymers: Benzo[1,2-d;4,5-d′]bis iucr.orgCurrent time information in Bangalore, IN.dithioles, which are precursors to functional materials like fluorescent dyes and conjugated polymers, can be synthesized using S-tert-butyl isothiouronium bromide as a key reagent. mdpi.com This highlights the role of thiouronium compounds as intermediates in the synthesis of high-performance organic materials. mdpi.com

Wastewater Treatment: The development of functional materials for wastewater remediation is a critical area of research. mdpi.com The ability of thiouronium moieties to bind to specific species could be harnessed in materials designed for the selective removal of pollutants.

Table 2: Functional Materials Incorporating Thiouronium Moieties

| Material Type | Key Feature/Function | Example Application | Reference |

|---|---|---|---|

| Thiouronium-Based Ionic Liquids | Act as tunable solvents and catalysts; exhibit thermal stability. | Used in studying the formation of CO2 and THF hydrates. mdpi.com Investigated for diesel desulfurization. rsc.org | rsc.orgmdpi.com |

| Graphitic Nanotubes | Self-assembly of an amphiphilic hexabenzocoronene with isothiouronium pendants. | Creates water-dispersible, electroconductive nanotubes whose surfaces can be functionalized. researchgate.net | researchgate.net |

| Fluorescent Dyes & Conjugated Polymers | S-tert-butyl isothiouronium bromide is used as a precursor in the synthesis of building blocks for these materials. | Materials for oxidant sensing and potential use in super-resolution microscopy. mdpi.com | mdpi.com |

| Hybrid Bioaerogels | While not directly using thiouronium, the principles of surface functionalization are relevant for future applications. | High adsorption capacity for removing dyes from wastewater. mdpi.com | mdpi.com |

Deeper Mechanistic Insights into Complex Chemical and Supramolecular Systems

A fundamental understanding of the reaction mechanisms and non-covalent interactions of S-dodecyl thiouronium is essential for optimizing its use and designing new systems. nih.govnih.govmit.edursc.org Research in this area focuses on its behavior in solution, its catalytic activity, and its role in supramolecular chemistry. researchgate.net

Thiourea derivatives are well-known for their application in molecular recognition, and the corresponding positively-charged thiouronium salts are considered to be among the strongest anion receptors. iucr.org This enhanced binding ability is attributed to their increased acidity and the electrostatic stabilization that occurs when they form a complex with an anion. researchgate.netiucr.org The N-H groups on the thiouronium moiety act as hydrogen-bond donors, allowing for strong and specific interactions with anions like carboxylates and phosphates. rsc.orgresearchgate.net

Future research will likely involve:

Kinetic and Thermodynamic Studies: Detailed studies on the rates and equilibria of reactions involving S-dodecyl thiouronium will provide a quantitative understanding of its reactivity. researchgate.net This includes investigating its hydrolysis under different conditions and its interaction with various substrates. rsc.org

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the structure of thiouronium-anion complexes, corroborating experimental findings from techniques like X-ray crystallography and NMR spectroscopy. rsc.org

Supramolecular Assembly: Investigating how S-dodecyl thiouronium and its analogues self-assemble and interact with other molecules is key to developing new functional systems. rsc.org The interplay of hydrophobic interactions from the dodecyl chain and the electrostatic/hydrogen-bonding interactions from the thiouronium head-group drives the formation of complex architectures. acs.org For example, a naphthyl isothiouronium compound showed significant fluorescence enhancement upon forming a 1:1 complex with oxoanions, with selectivity for hydrogen phosphate (B84403) over others. rsc.org

Table 3: Mechanistic and Supramolecular Aspects of Thiouronium Compounds

| Aspect | Description | Significance | Reference |

|---|---|---|---|

| Anion Recognition | The positively-charged thiouronium moiety acts as a powerful hydrogen-bond donor, binding strongly to anions. | Enables applications as anion sensors and receptors in supramolecular chemistry. Thiouroniums are often better binders than thioureas. researchgate.netiucr.org | researchgate.netiucr.org |

| Hydrogen Bonding | The N-H protons on the thiouronium group are acidic and form strong hydrogen bonds, for example, with carboxylate groups. | This is the primary interaction driving molecular recognition and the formation of host-guest complexes. researchgate.netiucr.org | researchgate.netiucr.org |

| Fluorescent Sensing | Isothiouronium derivatives functionalized with a fluorophore can act as sensors where anion binding modulates fluorescence via photoinduced electron transfer (PET). | Allows for the creation of selective chemosensors for specific anions like phosphates and acetates. rsc.org | rsc.org |

| Self-Assembly | Amphiphilic thiouronium compounds like S-dodecyl thiouronium bromide form micelles and other aggregates in solution. | Leads to the formation of nanostructures like nanotubes and vesicles for materials science applications. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Expansion into Sustainable and Green Chemistry Applications beyond Current Scope

The principles of green and sustainable chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comresearchgate.netacs.orgitrcweb.orgrsc.orgacs.org S-dodecyl thiouronium and related compounds have emerging roles in this field, primarily as safer, more efficient reagents and as components of environmentally benign systems. dokumen.pub

A significant advancement is the use of S-tert-butyl isothiouronium bromide as an odorless and more environmentally compliant substitute for the highly malodorous tert-butyl thiol in palladium-catalyzed C-S cross-coupling reactions. mdpi.com This avoids the use of a volatile and unpleasant reagent, aligning with the green chemistry principle of using safer chemicals. mdpi.com The reaction also proceeds with high yields, fulfilling the goal of atom economy. mdpi.com

Future opportunities to expand the application of S-dodecyl thiouronium in green chemistry include:

Catalysis: Using S-dodecyl thiouronium as a recoverable and recyclable organocatalyst. Isothiouronium salts have been successfully used as recoverable catalysts in protic solvents like methanol, demonstrating their potential for sustainable chemical synthesis. researchgate.net

Renewable Feedstocks: Exploring synthetic routes to S-dodecyl thiouronium that start from renewable resources. The dodecyl group could potentially be derived from fatty acids obtained from plant oils. acs.org